c[L-Phe-D-pro-L-Tyr(OMe)-D-trp]
Description
c[L-Phe-D-pro-L-Tyr(OMe)-D-trp] is a cyclic tetrapeptide composed of L-phenylalanine (L-Phe), D-proline (D-Pro), O-methyl-L-tyrosine (L-Tyr(OMe)), and D-tryptophan (D-Trp). Its cyclic structure and stereochemical configuration confer unique pharmacological properties, particularly as a potent ligand for the opioid receptor kappa (OPRK1), with a binding affinity (Ki) of 14 nM . The inclusion of D-amino acids (D-Pro, D-Trp) enhances metabolic stability, while the O-methylation of tyrosine likely optimizes receptor interaction by modulating hydrophobicity and conformational rigidity.
Properties
Molecular Formula |
C35H37N5O5 |
|---|---|
Molecular Weight |
607.7 g/mol |
IUPAC Name |
(3S,6R,9S,12R)-3-benzyl-6-(1H-indol-3-ylmethyl)-9-[(4-methoxyphenyl)methyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C35H37N5O5/c1-45-25-15-13-23(14-16-25)18-28-32(41)37-29(20-24-21-36-27-11-6-5-10-26(24)27)33(42)39-30(19-22-8-3-2-4-9-22)35(44)40-17-7-12-31(40)34(43)38-28/h2-6,8-11,13-16,21,28-31,36H,7,12,17-20H2,1H3,(H,37,41)(H,38,43)(H,39,42)/t28-,29+,30-,31+/m0/s1 |
InChI Key |
UWYXKSHDABLYGG-XFBWMNOSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@@H]3C(=O)N2)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65 |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N2)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cyclized to form the cyclic tetrapeptide. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of cyclic peptides like C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] can be achieved through large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] can undergo various chemical reactions, including:
Oxidation: The methoxy group on the tyrosine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the aromatic rings, potentially altering the compound’s properties.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while substitution reactions can introduce halogen atoms into the aromatic rings .
Scientific Research Applications
C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] has several scientific research applications:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential neuroprotective effects and ability to modulate cellular pathways.
Medicine: Explored for its potential as a therapeutic agent in treating neurodegenerative diseases due to its stability and bioactivity.
Industry: Utilized in the development of peptide-based materials and drug delivery systems
Mechanism of Action
The mechanism of action of C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, influencing cellular processes such as apoptosis and oxidative stress response. The compound’s stability and resistance to degradation allow it to exert prolonged effects within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Binding Affinities
The following table summarizes key structural analogs of c[L-Phe-D-pro-L-Tyr(OMe)-D-trp] and their binding affinities to OPRK1:
Key Observations:
O-Methylation of Tyrosine: The presence of L-Tyr(OMe) in c[L-Phe-D-pro-L-Tyr(OMe)-D-trp] improves binding affinity by 10-fold compared to its non-methylated counterpart (Ki = 14 nM vs. 140 nM). O-Methylation likely reduces hydrogen bonding with polar residues (e.g., Asn175 in other systems ) but enhances hydrophobic interactions with OPRK1, stabilizing the ligand-receptor complex.
Sequence Position of Residues :
- Positioning L-Tyr(OMe) at the third residue (vs. first in c[L-Tyr(OMe)-D-pro-L-Phe-D-trp]) results in a 4.7-fold increase in potency (14 nM vs. 66 nM). This suggests that the spatial arrangement of residues is critical for optimal receptor engagement.
Chirality of Amino Acids: D-Pro and D-Trp contribute to metabolic resistance and conformational preorganization. For example, D-Trp avoids enzymatic degradation by tryptophan 2,3-dioxygenase (TDO), which preferentially oxidizes L-Trp . Additionally, D-amino acids in cyclic peptides often restrict flexibility, favoring bioactive conformations .
Mechanistic Insights from Related Systems
Role of D-Trp in Receptor Interactions
- D-Trp in c[L-Phe-D-pro-L-Tyr(OMe)-D-trp] may mimic the binding mode of D-Trp in GPR109B, where it acts as a chemoattractant by reducing intracellular cAMP levels via G-protein coupling . Similarly, the stereoinversion of Trp in OPRK1 ligands could disrupt hydrogen bonding (e.g., absence of Thr240 interaction ) while enabling alternative hydrophobic or π-stacking interactions.
Impact of O-Methylation on Tyrosine
- O-Methylation of tyrosine is a common strategy to enhance blood-brain barrier penetration and receptor affinity. In gold nanoclusters, d-Trp-OMe derivatives exhibit superior optical properties due to reduced ligand-shell rigidity and enhanced charge transfer . Analogously, L-Tyr(OMe) in c[L-Phe-D-pro-L-Tyr(OMe)-D-trp] may optimize charge distribution and steric fit within OPRK1’s binding pocket.
Comparative Enzyme Inhibition Profiles
Conformational and Self-Assembly Differences
- Self-Assembly Behavior : D-Trp forms distinct supramolecular structures compared to L-Trp. For example, plasma-treated D-Trp exhibits reduced particle size and altered FTIR spectra, suggesting divergent hydrogen-bonding networks . In c[L-Phe-D-pro-L-Tyr(OMe)-D-trp], the D-Trp residue may promote compact conformations that enhance receptor binding.
- Chiral Recognition : D-Trp shows weaker interactions with chiral surfaces (e.g., (1R,2R)-ADE electrodes) compared to L-Trp, as evidenced by lower electron-transfer resistance (ΔRct = 11.8 μA) . This enantioselectivity underscores the importance of D-Trp’s configuration in avoiding off-target interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
